molecular formula C10H6N2O B1267792 2-Benzoylmalononitrile CAS No. 46177-21-3

2-Benzoylmalononitrile

Cat. No. B1267792
CAS RN: 46177-21-3
M. Wt: 170.17 g/mol
InChI Key: TYILDUOIQJLXMU-UHFFFAOYSA-N
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Description

2-Benzoylmalononitrile is a compound of interest in the field of organic chemistry due to its utility in various synthetic applications. It serves as a precursor or intermediate in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. The compound's relevance spans from its role in facilitating bond formations to its participation in catalyzed reactions.

Synthesis Analysis

The synthesis of 2-Benzoylmalononitrile and related compounds often involves catalyzed reactions. For example, a rhodium(III)-catalyzed direct cyanation of aromatic C-H bonds using N-nitroso as the directing group has been developed, providing a route to synthesize 2-(alkylamino)benzonitriles, showcasing the versatility of benzonitrile derivatives in organic synthesis (Dong et al., 2015). Additionally, copper-catalyzed tandem reactions have been reported for the synthesis of functionalized 4-Benzoyl-5-cyanopyrazoles, indicating the capacity for constructing complex structures from phenacylmalononitriles (Yavari & Khaledian, 2020).

Molecular Structure Analysis

The molecular structure of 2-Benzoylmalononitrile derivatives has been elucidated through various spectroscopic and crystallographic methods. For instance, the structure of 2-benzoylpyridine N(4)-cyclohexylthiosemicarbazone was determined, highlighting the importance of structural characterization in understanding the properties of benzoyl derivatives (Joseph et al., 2004).

Chemical Reactions and Properties

Benzoylmalononitrile compounds participate in a variety of chemical reactions, demonstrating diverse reactivity. For example, palladium-catalyzed, norbornene-mediated tandem amination/cyanation reactions have been developed for the synthesis of ortho-aminated benzonitriles, showcasing the compound's role in forming C-N and C-C bonds (Luo, Gao, & Lautens, 2016).

Scientific Research Applications

Corrosion Inhibition

2-Benzoylmalononitrile derivatives have been studied for their potential as corrosion inhibitors. For instance, research on compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione has demonstrated effectiveness in protecting mild steel from corrosion in acidic solutions. These studies include experimental methods such as electrochemical impedance spectroscopy and weight loss techniques, highlighting the importance of chemical structures like 2-Benzoylmalononitrile in corrosion protection applications (Chafiq et al., 2020).

Organic Synthesis and Catalysis

In organic chemistry, 2-Benzoylmalononitrile plays a role in various synthesis reactions. For instance, it is involved in the unexpected formation of benzoyl benzoin during Knoevenagel type condensation with dimethylmalonate, indicating its utility in the synthesis of complex organic compounds (Sundar & Bedekar, 2012). Additionally, its derivatives have been used in cyanation reactions, which are crucial in pharmaceutical and agrochemical production (Dong et al., 2015).

Electrochemical Applications

Research has explored the use of 2-Benzoylmalononitrile in electrochemical applications, such as in the synthesis of functionalized 4-Benzoyl-5-cyanopyrazoles. This process, facilitated by copper-catalyzed [3+2] cycloaddition reactions, showcases the compound's role in creating novel, functionalized materials (Yavari & Khaledian, 2020).

Pharmaceutical Research

In pharmaceutical research, 2-Benzoylmalononitrile derivatives are studied for their potential in drug development and cancer treatment. For example, a study on a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex showed promising antitumor activity against U937 cancer cells (Bera et al., 2021).

Environmental Studies

2-Benzoylmalononitrile is also significant in environmental studies, particularly in understanding the degradation of certain herbicides. Research has focused on microbial degradation of benzonitrile herbicides and the accumulation of persistent metabolites (Holtze et al., 2008).

Material Science

In material science, 2-Benzoylmalononitrile derivatives are used in synthesizing novel compounds with potential applications in various industries. For example, the synthesis of new derivatives of 5-amino-1,3-oxazole based on 3-benzoylamino-3,3-dichloroacrylonitrile highlights the versatility of these compounds in creating new materials (Shablykin et al., 2007).

Safety And Hazards

2-Benzoylmalononitrile is classified as having acute toxicity, both oral and dermal, and is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-benzoylpropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-9(7-12)10(13)8-4-2-1-3-5-8/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYILDUOIQJLXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303787
Record name 2-Benzoylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoylmalononitrile

CAS RN

46177-21-3
Record name 46177-21-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzoylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZOYL MALONONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JR Dhanaji, P Samatha, S Raju, PS Mainkar… - Chemical …, 2023 - pubs.rsc.org
… The reaction of 2-benzoylmalononitrile with 2a afforded the product 3t in 52% yield. Heterocyclic compounds such as indole also participated well in the reaction to furnish the desired …
Number of citations: 2 pubs.rsc.org
A Kumar, Y Wang, X Lin, G Sun… - ChemMedChem …, 2007 - Wiley Online Library
3‐Phenylpyrazolo[3,4‐d]pyrimidine (PhPP) derivatives substituted with an alkyl or aryl carboxylic acid at the N1‐endocyclic amine, such as PhPP‐CH 2 COOH (IC 50 =250 μM), and …
BC Kraybill, LL Elkin, JD Blethrow… - Journal of the …, 2002 - ACS Publications
The elucidation of protein kinase signaling networks is challenging due to the large size of the protein kinase superfamily (>500 human kinases). Here we describe a new class of …
Number of citations: 96 pubs.acs.org
A Kumar, I Ahmad, BS Chhikara, R Tiwari… - Bioorganic & medicinal …, 2011 - Elsevier
… Synthesis of PhPP scaffolds (7a–b) was achieved according to the previously reported procedure with slight modification as shown in Scheme 1.25, 26 2-Benzoylmalononitrile (3) was …
Number of citations: 122 www.sciencedirect.com
SO Aloo, FK Ofosu, MN Muchiri, S Vijayalakshmi… - Antioxidants, 2023 - mdpi.com
We conducted a comprehensive evaluation of the antioxidant, anti-obesity, anti-diabetic, and anti-glycation activities associated with the consumption of broccoli, red cabbage, alfalfa, …
Number of citations: 10 www.mdpi.com
BC Kraybill - 2003 - search.proquest.com
Elucidation of protein kinase signaling networks is challenging due to the large size of the protein kinase superfamily (> 500 human kinases). We answer this challenge with a novel …
Number of citations: 2 search.proquest.com

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